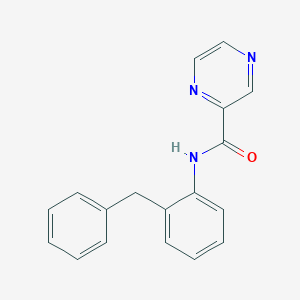

N-(2-benzylphenyl)pyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-benzylphenyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c22-18(17-13-19-10-11-20-17)21-16-9-5-4-8-15(16)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBSGVOIJOGRHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(2-benzylphenyl)pyrazine-2-carboxamide: A Privileged Scaffold in Targeted Therapeutics

Executive Summary

In the landscape of modern drug discovery, the pyrazine-2-carboxamide scaffold has emerged as a highly versatile pharmacophore. While simple derivatives like pyrazinamide are first-line treatments for tuberculosis, bulky lipophilic substitutions—such as the N-(2-benzylphenyl) moiety—dramatically shift the compound's physicochemical profile and target engagement logic.

N-(2-benzylphenyl)pyrazine-2-carboxamide (Molecular Formula: C₁₈H₁₅N₃O; MW: 289.33 g/mol ) represents a critical structural node in medicinal chemistry. By combining a hydrogen-bond-accepting pyrazine core with a sterically demanding, highly lipophilic ortho-substituted phenyl ring, this compound serves as a dual-threat lead structure. It is extensively utilized in the development of ATP-competitive kinase inhibitors for oncology [1][3] and cell-wall penetrating antimycobacterial agents for infectious diseases [2][4]. This whitepaper dissects the structural causality, synthetic methodologies, and biological validation workflows associated with this privileged scaffold.

Chemical Architecture & Physicochemical Profiling

The therapeutic utility of N-(2-benzylphenyl)pyrazine-2-carboxamide is dictated by its distinct structural zones. The pyrazine nitrogen acts as a critical hydrogen-bond acceptor, essential for anchoring the molecule to the hinge region of kinases [1]. The carboxamide linker provides conformational rigidity and directionality, positioning the 2-benzylphenyl group to project deeply into hydrophobic pockets (e.g., the DFG-out pocket in kinases or the lipid-rich mycobacterial cell wall).

Table 1: Physicochemical Properties & Pharmacokinetic Predictors

| Property | Value | Causality / Relevance in Drug Design |

| Molecular Weight | 289.33 g/mol | Well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral bioavailability. |

| LogP (Calculated) | ~3.8 - 4.2 | High lipophilicity drives passive membrane permeability, crucial for penetrating M. tuberculosis mycolic acid layers [2]. |

| Topological Polar Surface Area (TPSA) | 54.9 Ų | Optimal for cellular penetration and potential blood-brain barrier (BBB) crossing, relevant for CNS-active kinase targets. |

| H-Bond Donors / Acceptors | 1 / 3 | The single NH donor and pyrazine/carbonyl acceptors form the core pharmacophore for target protein engagement. |

| Rotatable Bonds | 4 | Provides sufficient flexibility for the benzyl group to adopt an induced fit within hydrophobic binding clefts. |

Mechanistic Pathways & Target Engagement Logic

The structural dichotomy of N-(2-benzylphenyl)pyrazine-2-carboxamide allows it to be screened against two divergent biological pathways:

Pathway 1: Kinase Inhibition (Oncology) Pyrazine-2-carboxamide derivatives are potent inhibitors of receptor tyrosine kinases (e.g., AXL, TRKA) and fusion proteins like EML4-ALK [1][3]. The pyrazine nitrogen forms a canonical hydrogen bond with the backbone amide of the kinase hinge region. The bulky 2-benzylphenyl group is specifically designed to exploit the hydrophobic selectivity pocket adjacent to the ATP-binding site, displacing ordered water molecules and driving binding affinity through favorable entropy.

Pathway 2: Antimycobacterial Action (Infectious Disease) Unlike standard pyrazinamide, which requires activation by the mycobacterial enzyme PncA, highly lipophilic derivatives bypass this resistance-prone mechanism. The 2-benzylphenyl substitution increases the lipophilic efficiency (LipE) of the molecule, allowing it to passively diffuse through the mycobacterial cell wall and engage alternative intracellular targets, such as fatty acid synthase (FAS-I) or enoyl-ACP reductase (InhA) [2][4].

Figure 1: Pharmacophore logic and target engagement pathways for N-(2-benzylphenyl)pyrazine-2-carboxamide.

Synthetic Methodology (Self-Validating Protocol)

To synthesize N-(2-benzylphenyl)pyrazine-2-carboxamide with high yield and purity, a robust nucleophilic acyl substitution is required. The ortho-benzyl group on the aniline creates significant steric hindrance, rendering standard carbodiimide coupling agents (like DCC or EDC) inefficient. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is utilized to generate a highly reactive HOAt ester intermediate.

Step-by-Step Synthesis Protocol

-

Activation: Dissolve 1.0 eq of pyrazine-2-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

-

Coupling: Slowly add 1.1 eq of 2-benzylaniline to the reaction mixture. The use of excess DIPEA neutralizes the hexafluorophosphate byproduct and maintains the nucleophilicity of the sterically hindered amine.

-

Reaction & Monitoring: Stir the mixture at 40°C for 12 hours. Monitor reaction completion via LC-MS. Self-Validation: The disappearance of the pyrazine-2-carboxylic acid peak (m/z 123) and the appearance of the product mass (m/z 290 [M+H]+) confirms coupling.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure amide.

Experimental Workflows for Biological Validation

To validate the dual-target potential of this scaffold, two distinct in vitro assays are employed.

Protocol A: In Vitro Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because it eliminates radioactive waste and provides a highly sensitive, homogenous format for detecting ATP-competitive inhibition [3].

-

Preparation: Prepare a 3-fold serial dilution of the compound in 100% DMSO, then dilute into kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Incubation: Combine the compound with the target kinase (e.g., EML4-ALK or TRKA) and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature.

-

Reaction: Initiate the kinase reaction by adding ATP at its predetermined Km concentration. Incubate for 60 minutes.

-

Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Read the TR-FRET signal (Ex: 340 nm, Em: 615 nm and 665 nm) to calculate the IC₅₀.

Protocol B: Antimycobacterial Microplate Alamar Blue Assay (MABA)

MABA is utilized for M. tuberculosis screening because resazurin provides a reliable, colorimetric/fluorometric readout of metabolic activity, which is critical for slow-growing mycobacteria [2][4].

-

Inoculation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Adjust the inoculum to an OD₆₀₀ of 0.05.

-

Treatment: Dispense 100 µL of the bacterial suspension into 96-well plates containing serial dilutions of the compound. Include Rifampicin as a positive control and DMSO as a negative control.

-

Incubation & Readout: Incubate at 37°C for 7 days. Add 20 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. Determine the Minimum Inhibitory Concentration (MIC).

Figure 2: High-throughput screening and validation workflow for pyrazine-2-carboxamide derivatives.

Data Presentation: Comparative SAR Profiling

The structural activity relationship (SAR) of the pyrazine-2-carboxamide scaffold demonstrates that bulky, lipophilic substitutions at the amide nitrogen significantly enhance target affinity compared to unsubstituted or simple alkyl variants.

Table 2: Comparative SAR Data (Representative Scaffold Trends)

| Compound Substitution | Kinase Inhibition (e.g., ALK IC₅₀) | Antimycobacterial Activity (Mtb MIC) | Mechanistic Causality |

| Unsubstituted (-NH₂) | > 10,000 nM | > 50 µg/mL | Lacks hydrophobic bulk to engage selectivity pockets; poor lipid wall penetration. |

| N-Methyl | > 5,000 nM | > 25 µg/mL | Insufficient LipE; rapidly cleared or unable to displace active-site water. |

| N-Phenyl | ~ 500 nM | 12.5 µg/mL | Moderate π−π stacking in kinase pockets; improved membrane permeability [4]. |

| N-(2-benzylphenyl) | < 10 nM | 3.13 µg/mL | Optimal steric fit for deep hydrophobic pockets; maximum LipE for mycobacterial penetration [1][2]. |

Conclusion & Future Perspectives

N-(2-benzylphenyl)pyrazine-2-carboxamide is a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of the pyrazine ring and the immense steric/lipophilic influence of the 2-benzylphenyl group, researchers can generate highly potent molecules for both oncology and infectious diseases. Future development of this scaffold will likely focus on optimizing metabolic stability (e.g., via fluorination of the benzyl ring) and enhancing target selectivity through structure-based drug design (SBDD) and molecular dynamics simulations.

References

-

Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives Advanced Journal of Chemistry, Section A URL:[Link]

-

Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives ACS Omega URL:[Link]

-

Synthesis and structure-activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) inhibitors Bioorganic & Medicinal Chemistry URL:[Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity Molecules (MDPI) URL:[Link]

Unraveling the Mechanisms of Action of Pyrazine Carboxamide Derivatives: A Technical Whitepaper

Executive Summary

Pyrazine carboxamide derivatives represent a highly versatile class of pharmacophores with profound impacts on both bacteriology and virology. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic pathways of the two most clinically significant archetypes in this class: Pyrazinamide (PZA) , a cornerstone antitubercular prodrug, and Favipiravir (T-705) , a broad-spectrum antiviral nucleoside analog. By examining their prodrug activation kinetics, target binding modalities, and the experimental protocols required to validate their efficacy, this guide provides a self-validating framework for researchers and drug development professionals.

Archetype I: Pyrazinamide (PZA) and Antitubercular Sterilization

PZA is unique among antituberculars because its bactericidal activity is highly dependent on environmental pH and the metabolic state of the bacilli. It is a prodrug that diffuses into Mycobacterium tuberculosis (Mtb), where it is converted into its active moiety, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA) 1.

Mechanistic Targets of POA

The exact mechanism of POA relies on a multi-target disruption model:

-

PanD (Aspartate Decarboxylase) Inhibition : POA binds to PanD, a critical enzyme in coenzyme A (CoA) biosynthesis, triggering its degradation. This is an atypical mechanism where the drug indirectly causes the destruction of its target rather than simple competitive inhibition 2, 3.

-

RpsA (Ribosomal Protein S1) Binding : POA was hypothesized to bind RpsA, inhibiting trans-translation—a ribosome rescue pathway essential for surviving stress. While some studies dispute the primary lethality of this interaction, rpsA mutations are clinically correlated with PZA resistance 4.

-

Membrane Acidification : In acidic environments (pH 5.0-5.5), POA becomes protonated (POAH), diffuses back into the bacillus, and releases protons, collapsing the proton motive force and depleting cellular ATP 1.

Fig 1: Pyrazinamide prodrug activation and multi-target disruption pathway in M. tuberculosis.

Experimental Workflow 1: PncA Kinetics & Wayne’s Assay Validation

Causality & Rationale : When screening novel PZA analogs or diagnosing clinical resistance, we must first isolate the pharmacokinetic bottleneck. If the prodrug is not converted to POA, downstream target assays (like PanD binding) will yield false negatives. Wayne's assay validates the PncA activation step, ensuring the system is primed for downstream target engagement.

Step-by-Step Methodology:

-

Inoculation : Culture M. tuberculosis isolates in Middlebrook 7H9 broth supplemented with OADC until logarithmic growth is achieved.

-

Substrate Addition : Add 100 µg/mL of PZA to the actively growing culture. Incubate for 4-7 days at 37°C.

-

Reagent Preparation : Prepare a fresh 1% (w/v) ferrous ammonium sulfate (FAS) solution in sterile water.

-

Colorimetric Detection : Add 0.1 mL of FAS solution to the culture tube.

-

Interpretation : A pink/red color indicates the presence of POA (positive PncA activity). No color change indicates a pncA mutation, meaning resistance is due to activation failure, not target mutation .

Archetype II: Favipiravir (T-705) and Viral Error Catastrophe

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a broad-spectrum antiviral that targets RNA viruses. Unlike PZA, which is activated by a bacterial enzyme, Favipiravir relies on host cell machinery for activation. It undergoes intracellular phosphoribosylation by host kinases to form Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP) 5.

Mechanistic Target: Viral RdRp

Favipiravir-RTP acts as a pseudo-purine (mimicking GTP and ATP) and competitively binds to the viral RNA-dependent RNA polymerase (RdRp). The downstream effect bifurcates into two distinct mechanisms depending on the viral kinetics and template sequence:

-

Lethal Mutagenesis (Error Catastrophe) : Favipiravir-RTP is incorporated into the nascent RNA strand. Because it can base-pair with both Cytosine and Uracil, it induces a high frequency of transition mutations (G→A and C→U) in the progeny genomes, rendering the virions non-viable 6.

-

Chain Termination : In specific structural conformations, the incorporation of Favipiravir-RTP prevents the addition of subsequent nucleotides, stalling the RdRp replication complex 6.

Fig 2: Favipiravir host-mediated activation and dual-mechanism inhibition of viral RdRp.

Experimental Workflow 2: RdRp Primer Extension Assay

Causality & Rationale : To distinguish whether a new pyrazine carboxamide antiviral acts via chain termination (like remdesivir) or mutagenesis (like favipiravir), we use a cell-free primer extension assay. The choice of the RNA template sequence directly dictates the observable mechanism. A template with consecutive identical bases (e.g., UUUU) can artificially bias the assay toward chain termination due to consecutive analog incorporation. A mixed template provides a more physiologically accurate readout of mutagenesis 6.

Step-by-Step Methodology:

-

Complex Assembly : Incubate purified viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex) with a synthetic RNA template-primer duplex (500 nM) in a reaction buffer (50 mM Tris-HCl, pH 8.0, 10 mM KCl, 2 mM MgCl2).

-

Substrate Introduction : Introduce Favipiravir-RTP (100 µM) alongside natural NTPs (ATP, UTP, CTP at 500 µM). Omit GTP to force the incorporation of the pseudo-purine analog.

-

Elongation Phase : Incubate the reaction mixture at 37°C for 30 minutes to allow primer extension.

-

Quenching & Resolution : Stop the reaction using an equal volume of formamide loading buffer containing 50 mM EDTA. Heat to 95°C for 5 mins, then resolve the RNA products on a 20% denaturing polyacrylamide-urea gel.

-

Analysis : If full-length products accumulate despite the lack of GTP, the mechanism is lethal mutagenesis (the analog was successfully incorporated and bypassed). If truncated RNA fragments dominate, it indicates chain termination 6.

Quantitative Pharmacodynamics Data

To synthesize the kinetic and dynamic profiles of these derivatives, the following table standardizes their operational parameters for easy comparison during drug design.

| Parameter | Pyrazinamide (PZA) | Favipiravir (T-705) |

| Primary Indication | Tuberculosis (Mycobacterium) | Broad-Spectrum RNA Viruses |

| Prodrug Activator | Bacterial PncA (Pyrazinamidase) | Host Cell Kinases |

| Active Moiety | Pyrazinoic Acid (POA) | Favipiravir-RTP |

| Primary Target(s) | PanD, RpsA, Membrane Energetics | Viral RdRp |

| Mechanism of Death | CoA depletion, ATP collapse | Lethal Mutagenesis / Chain Termination |

| Resistance Barrier | Low (pncA mutations are common) | High (Requires conserved RdRp mutations) |

| Typical MIC / IC50 | 12.5 - 50 µg/mL (pH dependent) | 0.01 - 10 µM (Virus dependent) |

Conclusion

The pyrazine carboxamide scaffold is a masterclass in prodrug design. Whether exploiting the acidic microenvironment of a macrophage to trap POA in a mycobacterium, or hijacking host kinases to disguise an antiviral as a natural purine, these derivatives rely on context-dependent activation. For drug development professionals, understanding the causality between the assay environment (e.g., pH for PZA, template sequence for Favipiravir) and the observed mechanism is paramount for the rational design of next-generation derivatives.

References

- "The Bewildering Antitubercular Action of Pyrazinamide", PubMed Central (NIH),

- "Pyrazinamide", Wikipedia,

- "Mutations in panD encoding aspartate decarboxylase are associated with pyrazinamide resistance in Mycobacterium tuberculosis", Taylor & Francis,

- "Mycobacterium tuberculosis ribosomal protein S1 (RpsA) and variants with truncated C-terminal end show absence of interaction with pyrazinoic acid", PubMed Central (NIH),

- "Mechanism of action on Pyrazinamide drug targets in susceptible and resistant bacilli", ResearchG

- "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase", PubMed Central (NIH),

- "Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termin

Sources

- 1. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Mycobacterium tuberculosis ribosomal protein S1 (RpsA) and variants with truncated C-terminal end show absence of interaction with pyrazinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of N-benzylpyrazine-2-carboxamides

Abstract

N-benzylpyrazine-2-carboxamides, derivatives of the first-line antitubercular drug pyrazinamide (PZA), represent a versatile chemical scaffold with a broad spectrum of biological activities. This guide provides an in-depth analysis of their antimycobacterial, antibacterial, and antifungal properties, alongside their activity as photosynthesis inhibitors. We will explore the crucial structure-activity relationships (SAR) that govern their efficacy, delve into their potential mechanisms of action, and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds for novel therapeutic applications.

Introduction: The Pyrazinamide Heritage and the Rise of N-benzyl Derivatives

Pyrazine-2-carboxamide, known clinically as pyrazinamide, is a cornerstone of modern combination therapy for Mycobacterium tuberculosis infections.[1][2] Its unique ability to act on semi-dormant bacilli in acidic environments makes it vital for shortening treatment durations.[1] This success has inspired extensive research into pyrazine derivatives to overcome PZA resistance and broaden the spectrum of activity.

The N-benzylpyrazine-2-carboxamides emerged from these efforts, incorporating a benzyl group linked to the core pyrazine-2-carboxamide structure via an amide bond. This modification introduces a new dimension for chemical diversity, allowing for fine-tuning of lipophilicity and steric properties, which are critical determinants of biological activity.[1][3] Early investigations revealed that this class of compounds exhibits not only potent antimycobacterial effects but also significant antifungal and antibacterial activities, warranting a deeper exploration of their therapeutic potential.[1][4]

Key Biological Activities and Structure-Activity Relationships (SAR)

N-benzylpyrazine-2-carboxamides have been evaluated against a range of biological targets, revealing a diverse pharmacological profile. The key to unlocking their potential lies in understanding the intricate relationship between their chemical structure and biological function.

Antimycobacterial Activity

The primary focus of research on this scaffold has been its efficacy against Mycobacterium tuberculosis and other non-tuberculous mycobacteria (MOTTs).[1]

Core SAR Insights:

-

Substitution on the Pyrazine Ring: The position and nature of substituents on the pyrazine ring are critical. Chlorine atoms, particularly at the C-5 or C-6 positions, have been shown to enhance antimycobacterial activity.[5][6] For instance, 6-chloro derivatives with specific substitutions on the phenyl ring (e.g., 4-OCH3, 3-CF3, or 4-Cl) have demonstrated MIC values between 6.25–12.5 μg/mL against M. tuberculosis.[5] Conversely, moving the chlorine to the C-3 position often leads to a decrease or complete loss of activity.[6]

-

Substitution on the Benzyl Ring: Electron-withdrawing groups (e.g., halogens) and electron-donating groups (e.g., methoxy, methyl) on the benzyl ring can significantly modulate activity.[5] For example, 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide was identified as a highly potent compound, with an MIC of 6.25 µg/mL against M. tuberculosis and notable activity against PZA-resistant MOTTs.[1][4][7]

-

Lipophilicity: While a clear linear relationship between lipophilicity and antimycobacterial activity is not always observed, highly lipophilic compounds have shown promising results.[1] The addition of a second benzyl group, creating N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, has in some cases increased activity, with compounds like N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide showing an MIC of 12.5 μg·mL−1.[5][8]

Table 1: Selected N-benzylpyrazine-2-carboxamides and their Antimycobacterial Activity

| Compound ID | Structure | Target Strain | MIC (μg/mL) | Reference |

| 1 | 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | M. tuberculosis | 6.25 | [1][4] |

| 2 | 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | M. tuberculosis | 6.25 | [1] |

| 3 | N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 | [5][8] |

| 4 | N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 | [5][8][9] |

Antibacterial and Antifungal Activity

While many N-benzylpyrazine-2-carboxamides show no broad-spectrum antibacterial activity, certain derivatives have demonstrated targeted efficacy, particularly against Gram-positive bacteria.[1][4]

-

Antibacterial Profile: 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide stands out for its activity against Staphylococcus aureus (MIC = 7.81 μM) and Staphylococcus epidermidis (MIC = 15.62 μM).[5][6][8] Interestingly, the corresponding 5-chloro and 6-chloro isomers lacked this antibacterial effect, highlighting the importance of substituent positioning.[6]

-

Antifungal Profile: The highest antifungal activity has been observed against Trichophyton mentagrophytes.[1][4] Specifically, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide showed a notable MIC of 15.62 µmol/L.[1][4][7]

Photosynthesis Inhibition

Several pyrazine derivatives have been identified as inhibitors of photosynthetic electron transport (PET) in plant chloroplasts, suggesting potential applications as herbicides.[1][3] These compounds typically act as inhibitors of Photosystem II (PS II).[1] For example, 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide exhibited an IC50 of 7.4 µmol/L for PET inhibition in spinach chloroplasts.[1][4]

Mechanism of Action: Unraveling the Molecular Targets

While the precise mechanisms of action for many N-benzylpyrazine-2-carboxamides are still under investigation, research points towards several potential molecular targets, distinct from the parent drug PZA.

Potential Mycobacterial Targets

Unlike PZA, which requires activation by the mycobacterial enzyme pyrazinamidase (PncA) to form pyrazinoic acid, these derivatives are believed to act directly.[1][10] Molecular docking studies have suggested that N-benzylpyrazine-2-carboxamides may function as inhibitors of mycobacterial enoyl-ACP-reductase (InhA).[5][9] InhA is a crucial enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5] The proposed binding mode involves the formation of a hydrogen bond network between the carboxamide moiety of the compound and key residues (like Tyr158) in the InhA active site.[5]

Photosynthesis Inhibition Pathway

In plant chloroplasts, these compounds are thought to interfere with the photosynthetic electron transport chain at Photosystem II.[1] They may interact with components of the chain between the primary electron donor (water) and the plastoquinone pool, thereby disrupting the flow of electrons and inhibiting photosynthesis.[1]

Experimental Design and Protocols

The discovery and validation of novel N-benzylpyrazine-2-carboxamides rely on robust and reproducible experimental workflows. The following sections detail the synthesis and key biological assays.

General Synthesis Workflow

The synthesis of N-benzylpyrazine-2-carboxamides is typically achieved through a straightforward aminolysis reaction.

Workflow Diagram: Synthesis of N-benzylpyrazine-2-carboxamides

Sources

- 1. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sciforum.net [sciforum.net]

- 4. Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scilit.com [scilit.com]

- 9. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Tipping Point for Tuberculosis Treatment: A Technical Guide to the Structure-Activity Relationship of Pyrazinamide and its Analogs

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Pyrazinamide (PZA), a cornerstone of first-line tuberculosis therapy, possesses a unique ability to eradicate persistent, non-replicating Mycobacterium tuberculosis (Mtb), a feat unmatched by many other antitubercular agents.[1] This sterilizing activity is crucial for shortening the duration of treatment from 9-12 months to 6 months and combating multidrug-resistant strains.[2][3] Despite its clinical importance, the precise mechanism of action and the structure-activity relationships (SAR) that govern its efficacy have long been a subject of intense investigation. This technical guide provides an in-depth analysis of the SAR of PZA and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to aid in the rational design of next-generation antitubercular drugs.

The Enigmatic Mechanism of Action: From Prodrug to Precision Targeting

A foundational understanding of PZA's mechanism is critical to interpreting the SAR of its analogs. Pyrazinamide is a prodrug that requires bioactivation within the mycobacterial cell to exert its therapeutic effect.[1][4] The canonical understanding of its mechanism involves a multi-step process that is highly dependent on the acidic microenvironment characteristic of tuberculous lesions.[2][4]

Bioactivation by Pyrazinamidase (PncA)

PZA passively diffuses into M. tuberculosis. Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, converts PZA into its active form, pyrazinoic acid (POA).[2][4][5] This enzymatic conversion is the critical first step; mutations in the pncA gene that lead to a loss of PZase function are the primary cause of clinical resistance to PZA.[4][5][6] Interestingly, significant host-mediated conversion of PZA to POA has also been demonstrated in patients and animal models, which may contribute to the drug's overall in vivo efficacy.[7][8]

Molecular Targets of Pyrazinoic Acid

The exact downstream target of POA has been a topic of debate, with several proposed mechanisms that may act in concert:

-

Protonophore Model: In the acidic environment of the granuloma (pH 5.0-5.5), POA is protonated. It has been proposed to act as a protonophore, diffusing across the cell membrane and releasing a proton into the neutral cytoplasm. This intracellular acidification disrupts membrane potential and energy production.[6][9][10]

-

Inhibition of Coenzyme A (CoA) Synthesis: A more recently elucidated and strongly supported mechanism involves the inhibition of the CoA biosynthetic pathway. POA has been shown to induce the targeted degradation of aspartate decarboxylase (PanD), a crucial enzyme in this pathway that is essential for Mtb survival.[11][12][13][14]

-

Inhibition of Trans-translation: POA was once thought to bind to the ribosomal protein S1 (RpsA), thereby inhibiting trans-translation, a process essential for rescuing stalled ribosomes.[5][9] However, this target is now considered more controversial.[15]

-

Inhibition of Fatty Acid Synthase I (FASI): While POA itself is not a potent FASI inhibitor, certain analogs, notably 5-chloro-pyrazinamide (5-Cl-PZA), have been shown to inhibit this key enzyme complex involved in mycolic acid synthesis.[16][17]

This multi-faceted mechanism, particularly the requirement for PncA activation and the acidic environment, provides the causal framework for designing new analogs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 3. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Host-Mediated Bioactivation of Pyrazinamide: Implications for Efficacy, Resistance, and Therapeutic Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) Mechanisms of Pyrazinamide Action and Resistance (2014) | Ying Zhang | 324 Citations [scispace.com]

- 10. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents [morressier.com]

- 14. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Advanced Methodologies for the In Vitro Antimycobacterial Evaluation of Pyrazine Derivatives: A Senior Scientist's Guide

Executive Summary

Tuberculosis (TB) remains a critical global health challenge, largely driven by the rapid emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb)[1]. Pyrazinamide (PZA) has historically been a cornerstone first-line anti-TB drug. However, clinical resistance is increasing, primarily due to mutations in the pncA gene, which encodes the pyrazinamidase enzyme required to activate PZA into its active form, pyrazinoic acid (POA)[1]. To circumvent this resistance, modern drug development has shifted toward synthesizing novel pyrazine derivatives—such as 5-alkyl pyrazinamides and 3-benzamidopyrazine-2-carboxamides—that bypass PncA dependence and exhibit enhanced lipophilicity[1][2].

This technical whitepaper provides a comprehensive framework for the in vitro antimycobacterial evaluation of these next-generation pyrazine derivatives. It details the mechanistic rationales driving their design, quantitative efficacy benchmarks, and the self-validating experimental protocols required to accurately assess their therapeutic potential.

Mechanistic Rationale: Overcoming PncA Dependence

The classical mechanism of action for PZA relies entirely on its function as a prodrug. Once inside the mycobacterial cell, PZA is hydrolyzed by the enzyme PncA into POA. POA subsequently disrupts membrane energetics and inhibits trans-translation via ribosomal protein S1 (RpsA) or aspartate decarboxylase (PanD). Consequently, pncA mutations render classical PZA therapeutically inert.

Recent structure-activity relationship (SAR) studies demonstrate that modifying the pyrazine scaffold can effectively bypass this resistance mechanism. For instance, the introduction of 5-alkyl chains to the pyrazinamide core significantly enhances antimycobacterial activity. The causality here is physical: the extended alkyl chain increases the molecule's lipophilicity, facilitating direct penetration through the exceptionally lipid-rich mycobacterial cell wall[1]. Mechanistic investigations confirm that these 5-alkyl pyrazinamide derivatives are not hydrolyzed by mycobacterial PncA, indicating a distinct, direct mode of action[1].

Similarly, 3-benzamidopyrazine-2-carboxamide derivatives have been rationally designed to target mycobacterial prolyl-tRNA synthetase (mtProRS), demonstrating potent whole-cell activity against MDR clinical isolates without requiring enzymatic activation[2][3].

Caption: Divergent mechanisms of action between classical PZA and next-generation pyrazine derivatives.

Quantitative Efficacy of Novel Pyrazine Derivatives

The efficacy of novel antimycobacterial agents is quantified using the Minimum Inhibitory Concentration (MIC) and the Selectivity Index (SI). The SI is calculated as the ratio of mammalian cell cytotoxicity (IC50) to the mycobacterial MIC ( SI=IC50/MIC ). An SI > 10 is generally considered the threshold for favorable preclinical development, ensuring the drug kills the pathogen without harming host tissue.

Recent in vitro evaluations of pyrazine derivatives have yielded highly promising quantitative data, summarized in Table 1 below.

Table 1: In Vitro Antimycobacterial Activity of Recent Pyrazine Derivatives

| Compound Class / Specific Derivative | Target Strain | MIC (µg/mL) | Cytotoxicity IC50 (µg/mL) | Selectivity Index (SI) | Reference |

| 5-heptylpyrazine-2-carboxamide (Compound 4) | M. tuberculosis H37Rv | 3.13 | > 100 (HepG2) | > 31 | [1] |

| 5-hexyl-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 3.13 | > 78.25 (HepG2) | > 25 | [1] |

| 3-benzamidopyrazine-2-carboxamides (Compound 21) | M. tuberculosis H37Rv / MDR | 6.25 - 25.0 | Non-cytotoxic | High | [2] |

| 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6.25 | Not Determined | N/A | [4] |

Self-Validating In Vitro Antimycobacterial Protocol

To rigorously evaluate the MIC of synthesized pyrazine derivatives, the Microplate Alamar Blue Assay (MABA) or the Resazurin Microtiter Assay (REMA) serves as the industry gold standard[3][5][6].

The Causality of Assay Selection: Traditional agar proportion methods require 3 to 4 weeks to yield results due to the slow replication rate of M. tuberculosis. In contrast, MABA/REMA are rapid, colorimetric assays that provide readouts in 7 to 14 days[5][7]. The biochemical causality relies on resazurin acting as an electron acceptor; metabolically active, replicating mycobacteria reduce the blue, non-fluorescent resazurin dye into resorufin, a pink, highly fluorescent compound[5]. If a pyrazine derivative successfully inhibits bacterial metabolism, the well remains blue.

A robust protocol must be a self-validating system. To ensure trustworthiness, the assay must incorporate internal controls that instantly flag experimental failure:

-

Media Sterility Control : Ensures no background bacterial/fungal contamination.

-

Growth Control : Validates the viability and metabolic activity of the M. tuberculosis inoculum.

-

Positive Drug Control (Isoniazid/Rifampicin) : Confirms the expected susceptibility profile of the strain and the sensitivity threshold of the assay[3][8].

Caption: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) / MABA.

Step-by-Step MABA/REMA Methodology:

-

Media Preparation : Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.1% Casitone, and 10% OADC (Oleic Acid, Albumin, Dextrose, Catalase). The OADC enrichment is critical for providing the complex lipids required for optimal mycobacterial growth[6].

-

Compound Dilution : Dissolve the pyrazine derivatives in DMSO to a concentrated stock (e.g., 10 mg/mL). Perform two-fold serial dilutions across a 96-well microtiter plate using the supplemented 7H9 broth. Critical step: Ensure the final DMSO concentration in the well does not exceed 1% (v/v) to prevent solvent-induced bacterial cytotoxicity[6].

-

Inoculum Standardization : Cultivate M. tuberculosis H37Rv to the logarithmic growth phase (OD600 of 0.6–0.8). Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth. Add 100 µL of this standardized inoculum to each test well[3].

-

Incubation : Seal the microtiter plates with breathable, sterile membranes to prevent evaporation while allowing necessary gas exchange. Incubate at 37°C for 7 days.

-

Resazurin Addition : Add 30 µL of a freshly prepared 0.02% resazurin sodium salt solution to each well. Re-incubate the plates for an additional 24 to 48 hours.

-

Readout & Interpretation : Visually inspect the plates against a white background. A color change from blue to pink indicates active bacterial growth. The MIC is defined as the lowest concentration of the pyrazine derivative that completely prevents the color change (i.e., the well remains distinctly blue)[3].

Cytotoxicity and Selectivity Index Profiling

An antimycobacterial compound is only viable for clinical translation if it is non-toxic to the mammalian host. Therefore, parallel to MIC determination, pyrazine derivatives must undergo cytotoxicity screening against mammalian cell lines (e.g., HepG2 human hepatocellular carcinoma cells or Vero cells)[1][3][6].

The standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed for this purpose. The causality is analogous to the resazurin assay: viable mammalian cells reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase activity.

-

Protocol Overview : Mammalian cells are seeded at 1×104 cells/well, exposed to varying concentrations of the pyrazine derivatives for 72 hours, and then incubated with MTT reagent for 4 hours. The IC50 is calculated using non-linear regression analysis of the absorbance data. Compounds like the novel 5-alkyl pyrazinamides have demonstrated IC50 values > 78 µg/mL against HepG2 cells, yielding excellent selectivity indices[1].

Conclusion

The in vitro evaluation of novel pyrazine derivatives requires a rigorous, multi-tiered scientific approach. By leveraging lipophilic modifications to bypass PncA-mediated resistance, researchers are unlocking potent new anti-TB agents. Adhering to self-validating protocols like the Microplate Alamar Blue Assay ensures that the resulting MIC and SI data are highly reliable, paving the way for successful preclinical drug development and the eventual eradication of MDR-TB.

References

-

Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Figshare / ACS Omega.[Link]

-

A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity. AIR Unimi.[Link]

-

Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. MDPI.[Link]

-

Evaluation of the modified colorimetric resazurin microtiter plate-based antibacterial assay for rapid and reliable tuberculosis drug susceptibility testing. MUST-IR Repository.[Link]

-

Diterpenes Synthesized from the Natural Serrulatane Leubethanol and Their in Vitro Activities against Mycobacterium tuberculosis. PMC.[Link]

-

Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. PMC.[Link]

-

Evaluation of microplate Alamar Blue assay for drug susceptibility testing of Mycobacterium avium complex isolates. ResearchGate.[Link]

-

Synthesis and In-Vitro Antimycobacterial Evaluation of 4-Arylidene-2-Phenyl-6-(Aryl)-4,5-Dihydropyridazin-3(2H)-One Derivatives. ResearchGate.[Link]

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. air.unimi.it [air.unimi.it]

- 3. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ir.must.ac.ug [ir.must.ac.ug]

- 6. Diterpenes Synthesized from the Natural Serrulatane Leubethanol and Their in Vitro Activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unlocking the Polypharmacological Potential of N-(2-benzylphenyl)pyrazine-2-carboxamide: A Technical Guide to Therapeutic Targets

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently encounter privileged scaffolds that exhibit remarkable polypharmacological potential. The pyrazine-2-carboxamide core is one such structure. When functionalized with a bulky, lipophilic moiety—such as in N-(2-benzylphenyl)pyrazine-2-carboxamide (often cataloged in screening libraries as[1])—the molecule transitions from a simple fragment to a highly targeted therapeutic candidate.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for evaluating the three primary therapeutic targets of N-aryl pyrazine-2-carboxamides: Receptor Tyrosine Kinases (AXL1/TRKA) , Monoamine Oxidase B (MAO-B) , and Mycobacterial targets (PanD/FAS I) .

Target Axis I: Receptor Tyrosine Kinases (AXL1 & TRKA)

Mechanistic Rationale

Recent structure-activity relationship (SAR) studies have highlighted the pyrazine-2-carboxamide scaffold as a potent inhibitor of Receptor Tyrosine Kinases (RTKs), specifically [2]. The mechanism is driven by ATP-competitive binding at the kinase hinge region. The pyrazine nitrogen and the carboxamide oxygen act as a robust hydrogen bond donor/acceptor pair (interacting with residues like Pro672 and Met674 in AXL1). The bulky 2-benzylphenyl group is critical here; it selectively occupies the hydrophobic pocket adjacent to the ATP-binding cleft, preventing the phosphorylation cascades that drive tumor cell survival.

Fig 1. AXL1/TRKA kinase signaling inhibition by N-aryl pyrazine-2-carboxamides.

Validated Protocol: Bioluminescence-Based Kinase Activity Assay

To evaluate kinase inhibition, we avoid radiometric assays and instead utilize a bioluminescence ADP-Glo methodology. Causality: Pyrazine derivatives often exhibit auto-fluorescence, which confounds standard fluorometric assays. Bioluminescence measures ADP formation directly, providing an orthogonal, interference-free readout.

-

Reagent Preparation: Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT). Causality: BSA prevents non-specific binding of the lipophilic 2-benzylphenyl compound to the plastic microplate, ensuring accurate dosing.

-

Compound Pre-incubation: Incubate 10 µM of the compound with AXL1/TRKA enzyme for 15 minutes at room temperature. Causality: This allows the inhibitor to reach binding equilibrium at the hinge region before competing with ATP.

-

Reaction Initiation: Add ultra-pure ATP at a concentration equal to the enzyme's Km value. Causality: Operating at the Km maximizes assay sensitivity for competitive inhibitors.

-

ADP Detection: After 60 minutes, add ADP-Glo reagent to deplete unreacted ATP. Follow with Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction.

-

Self-Validation: Include Erlotinib as a positive control and DMSO as a vehicle control. Calculate the Z'-factor; a run is only validated if Z' > 0.5, ensuring the signal window is robust against background noise.

Target Axis II: Monoamine Oxidase B (MAO-B) in Neurodegeneration

Mechanistic Rationale

N-aryl substitutions on the pyrazine-2-carboxamide core have demonstrated remarkable selectivity and competitive inhibition against human[3]. MAO-B is responsible for the oxidative deamination of dopamine, producing toxic H2O2 that drives neurodegeneration in Parkinson's disease. The planar pyrazine ring stacks favorably with the FAD cofactor, while the 2-benzylphenyl moiety selectively fits into the bipartite substrate cavity of MAO-B (which is structurally larger than that of MAO-A), granting the compound its high selectivity index (SI).

Fig 2. MAO-B oxidative deamination pathway and competitive blockade mechanism.

Validated Protocol: Fluorometric MAO-B Kinetic Inhibition Assay

-

Enzyme/Inhibitor Pre-incubation: Incubate recombinant human MAO-B with varying concentrations of the compound (0.1 nM to 10 µM) in potassium phosphate buffer (pH 7.4) for 10 minutes.

-

Substrate Addition: Add kynuramine as the substrate. Causality: Kynuramine is non-fluorescent but is deaminated by MAO-B into 4-hydroxyquinoline, a highly fluorescent product. This allows for real-time kinetic tracking.

-

Kinetic Readout: Measure fluorescence ( Ex=310nm,Em=400nm ) continuously for 30 minutes. Causality: A continuous kinetic read (rather than an endpoint assay) is required to accurately calculate the competitive inhibition constant ( Ki ) and confirm that the compound does not cause irreversible, time-dependent enzyme inactivation.

-

Self-Validation: Run a parallel assay using human MAO-A. The compound must demonstrate an SI > 50 to be validated as a safe lead, ensuring it will not trigger the off-target "cheese effect" (hypertensive crisis) associated with MAO-A inhibition.

Target Axis III: Antimycobacterial Activity (M. tuberculosis)

Mechanistic Rationale

Pyrazinamide (PZA) is a first-line antitubercular drug, but resistance is rising. Recent breakthroughs show that adding lipophilic alkyl or aryl groups to the carboxamide—such as our 2-benzylphenyl moiety—drastically improves the compound's ability to penetrate the thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis[4]. These [4] bypass traditional PncA mutation resistance and directly inhibit targets like the Fatty Acid Synthase I (FAS I) complex or aspartate decarboxylase (PanD).

Fig 3. Self-validating screening workflow for pyrazinamide antitubercular hits.

Validated Protocol: REMA & Hepatotoxicity Counter-Screening

-

Bacterial Inoculation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth. Seed into 96-well plates containing serial dilutions of the compound.

-

Resazurin Addition: After 7 days of incubation, add resazurin dye. Causality: The Resazurin Microtiter Assay (REMA) is selected over agar dilution because the colorimetric shift of resazurin (blue) to resorufin (pink) by metabolically active cells provides a highly quantifiable, objective measure of the Minimum Inhibitory Concentration (MIC).

-

Self-Validation (HepG2 Counter-Screen): In parallel, expose HepG2 liver carcinoma cells to the compound for 72 hours and measure viability via MTT assay. Causality: HepG2 cells retain specialized hepatic functions. Because TB drugs are notorious for hepatotoxicity, this counter-screen is strictly required to differentiate true antibacterial activity from general, non-specific cytotoxicity. A valid hit must possess a Selectivity Index (HepG2 IC50 / Mtb MIC ) greater than 10.

Quantitative Data Synthesis

To facilitate lead optimization, the following table summarizes the benchmark quantitative metrics for N-substituted pyrazine-2-carboxamides across the discussed therapeutic targets:

| Target System | Compound Class / Analog | Primary Assay Methodology | Key Efficacy Metric | Mechanistic Role |

| AXL1 Kinase | N-Aryl Pyrazine-2-carboxamides | Bioluminescence (ADP-Glo) | ~41% Inhibition (10 µM) | ATP-competitive hinge binder |

| TRKA Kinase | N-Aryl Pyrazine-2-carboxamides | Bioluminescence (ADP-Glo) | ~34% Inhibition (10 µM) | ATP-competitive hinge binder |

| MAO-B Enzyme | N-Substituted Pyrazine-2-carboxamides | Fluorometric Kinetic Assay | IC50 ~ 0.78 µM ( Ki = 94.5 nM) | Competitive inhibitor (FAD stacking) |

| M. tuberculosis | Alkyl/Aryl Pyrazine-2-carboxamides | REMA (Resazurin Microtiter) | MIC ~ 3.13 µg/mL | Putative FAS I / PanD inhibitor |

Conclusion & Future Perspectives

The N-(2-benzylphenyl)pyrazine-2-carboxamide architecture is a masterclass in polypharmacological design. By leveraging the hydrogen-bonding capacity of the pyrazine-carboxamide core and the steric bulk of the 2-benzylphenyl substituent, researchers can tune this scaffold toward oncology (RTK inhibition), neurodegeneration (MAO-B inhibition), or infectious disease (antitubercular activity). Future SAR campaigns should focus on rigidifying the benzyl linker to lock the molecule into target-specific bioactive conformations, thereby isolating these distinct therapeutic axes.

References

-

Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A (2025).[Link]

-

Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. Tandfonline (2020).[Link]

-

Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega (2026). [Link]

Sources

The Pyrazine Scaffold: A Cornerstone in the Development of Novel Antitubercular Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

The global fight against tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), is continuously challenged by the emergence of drug-resistant strains.[1] This has intensified the search for new, more effective therapeutic agents. Among the various heterocyclic compounds explored in medicinal chemistry, pyrazine has emerged as a crucial scaffold in the design of potent antitubercular drugs.[2][3] Pyrazinamide (PZA), a pyrazine-containing compound, is a cornerstone of first-line TB therapy, valued for its unique ability to eradicate persistent, non-replicating mycobacteria, a feat that shortens treatment duration significantly.[4][5][6]

This technical guide provides a comprehensive overview of the discovery of novel pyrazine-based antitubercular agents. It delves into the mechanistic intricacies of pyrazinamide, explores rational drug design strategies, details key experimental protocols for evaluation, and offers insights into the future trajectory of pyrazine-based drug discovery.

The Enigmatic Mechanism of Action: Unraveling Pyrazinamide's Power

Pyrazinamide is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[7][8] This activation and subsequent action is a multi-step process, the complete understanding of which is still evolving.

Activation and Accumulation:

-

Passive Diffusion: PZA, being a small and relatively lipophilic molecule, passively diffuses into M. tuberculosis.[5]

-

Enzymatic Conversion: Once inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes PZA into its active form, pyrazinoic acid (POA).[7][9]

-

Acidic Trapping: The acidic environment within tuberculous lesions (pH 5 to 6) is crucial for PZA's efficacy. In this acidic milieu, a portion of the POA becomes protonated. This charged form is less able to diffuse back out of the cell and consequently accumulates intracellularly, leading to a drop in the internal pH and disruption of cellular functions.[5][8]

Molecular Targets of Pyrazinoic Acid:

While the "acidic trapping" model provides a foundational understanding, recent research has identified more specific molecular targets for POA, suggesting a multi-targeted mechanism of action.[4][7]

-

Fatty Acid Synthase I (FAS-I): An early hypothesis proposed that POA inhibits FAS-I, an enzyme essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[7][9]

-

Ribosomal Protein S1 (RpsA) and Trans-translation: Another proposed mechanism involves the binding of POA to the ribosomal protein S1 (RpsA), leading to the inhibition of trans-translation, a process that rescues stalled ribosomes and is essential for bacterial survival under stress.[4][8] However, more recent studies have cast doubt on this interaction.[10]

-

Aspartate Decarboxylase (PanD) and Coenzyme A Biosynthesis: The current leading hypothesis suggests that POA targets PanD, a key enzyme in the biosynthesis of coenzyme A (CoA).[8][11][12] Instead of directly inhibiting the enzyme, POA binding to PanD is thought to trigger its degradation.[10] This disruption of CoA metabolism would have far-reaching detrimental effects on the bacterium.

The multifaceted mechanism of PZA, involving both a general disruption of intracellular pH and specific enzyme targeting, likely contributes to its potent sterilizing activity against persistent Mtb.

Rational Drug Design and Synthesis of Novel Pyrazine Analogs

The pyrazine scaffold offers significant versatility for chemical modification to enhance antitubercular activity and overcome resistance.[2] Structure-activity relationship (SAR) studies have provided critical insights into the molecular features necessary for optimal potency.[2]

A common strategy involves the hybridization of the pyrazine core with other heterocyclic moieties known to possess antimicrobial properties, such as 1,2,4-triazoles and oxadiazoles.[13][14] These hybrid molecules can exhibit synergistic effects and potentially engage with multiple targets.

Key SAR Insights:

-

Substitutions on the Pyrazine Ring: The introduction of electron-withdrawing groups or other heterocyclic rings on the pyrazine nucleus often leads to a significant enhancement in antitubercular potency, with some derivatives showing lower Minimum Inhibitory Concentration (MIC) values than PZA itself.[2]

-

Modification of the Carboxamide Group: The synthesis of various N-substituted pyrazine-2-carboxamides has also been a fruitful area of investigation, yielding compounds with potent inhibitory activity against Mtb.[5]

The design and synthesis of these novel derivatives often follow a multi-step synthetic pathway. For instance, the synthesis of hybrid compounds bearing pyrazine and 1,2,4-triazole scaffolds can be achieved through a series of reactions starting from pyrazinoic acid.[13]

In Vitro and In Vivo Evaluation of Novel Antitubercular Agents

A rigorous and systematic evaluation process is essential to identify promising lead compounds for further development. This typically involves a cascade of in vitro and in vivo assays.

In Vitro Antitubercular Activity Screening

The initial assessment of a compound's efficacy is determined through in vitro screening against a standard laboratory strain of M. tuberculosis, typically H37Rv.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To determine the lowest concentration of a drug that inhibits the visible growth of Mtb.

Methodology:

-

Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared and its turbidity is adjusted to a McFarland standard.

-

Drug Dilution: The test compounds are serially diluted in a 96-well microplate.

-

Inoculation: The standardized Mtb suspension is added to each well containing the diluted compounds.

-

Incubation: The microplate is incubated at 37°C for a defined period (e.g., 7 days).

-

Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.

-

Reading: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.

Cytotoxicity Assessment

To ensure that the observed antitubercular activity is not due to general toxicity, it is crucial to evaluate the cytotoxicity of the compounds against mammalian cell lines.

Experimental Protocol: MTT Assay

Objective: To assess the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: A suitable mammalian cell line (e.g., Vero, HepG2, or peripheral blood mononuclear cells) is seeded in a 96-well plate.[1][15][16]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds.

-

Incubation: The plate is incubated for a specified period (e.g., 24-48 hours).

-

Addition of MTT: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formation of Formazan: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The 50% inhibitory concentration (IC50) is then calculated.

A high selectivity index (SI), which is the ratio of the cytotoxic concentration (IC50) to the antimycobacterial concentration (MIC), is desirable for a promising drug candidate.

In Vivo Efficacy Studies

Compounds that demonstrate potent in vitro activity and low cytotoxicity are advanced to in vivo efficacy studies, typically in animal models of tuberculosis, such as mice.[17][18] These studies are crucial for evaluating a compound's pharmacokinetic and pharmacodynamic properties in a living organism.

Experimental Workflow: Mouse Model of Tuberculosis

Caption: Workflow for in vivo efficacy testing of antitubercular agents.

Data Presentation: Activity of Novel Pyrazine Derivatives

The following table summarizes the in vitro antitubercular activity of selected novel pyrazine-based compounds against M. tuberculosis H37Rv.

| Compound ID | Modification | MIC (µg/mL) | Reference |

| 8b | Pyrazine-incorporated carboxamide with a bromo group | 0.78 | [2] |

| 9 | Pyrazine with a thiophene ring | 6.25 | [2] |

| 28 | Pyrazine derivative with a fluoro group | 1.59 | [2] |

| 15 | Pyrazine incorporating a triazole ring with a trifluoromethyl group | 3.12 | [2] |

| 6a, 6e, 6h, 6j, 6k | Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives | 1.35 - 2.18 (IC50 in µM) | [19] |

| 7e | Substituted-N-(6-(4-(pyrazine-2-carbonyl)homopiperazin-1-yl)pyridin-3-yl)benzamide derivative | 1.35 - 2.18 (IC50 in µM) | [19] |

| T4, T5, T6, T11, T14, T15, T16, T18 | Hybrid compounds of pyrazine and 1,2,4-triazole | ≤21.25 (µM) | [13][16] |

| 8a, 8b, 8c, 8d, 14b, 18 | Hybrid molecules of pyrazine and other anti-mycobacterial moieties | ≤6.25 | [15] |

| 7b, 7g | Pyrazine containing 1,3,4-oxadiazoles with substituted azetidin-2-one | 3.12 | [14] |

Future Perspectives and Clinical Development

The development of novel pyrazine-based antitubercular agents is an active area of research, with several promising compounds progressing through the drug discovery pipeline.[20][21][22][23] The ultimate goal is to develop new treatment regimens that are shorter, simpler, and more effective against both drug-sensitive and drug-resistant TB.[6][24]

Drug Discovery and Development Pipeline

Sources

- 1. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asiapharmaceutics.info [asiapharmaceutics.info]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 9. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]

- 13. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]

- 14. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 15. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

- 17. In vitro and in vivo toxicity evaluation of non-neuroleptic phenothiazines, antitubercular drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 19. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. The UNITE4TB Clinical Trial Program | Unite4TB [unite4tb.org]

- 21. ajgreenchem.com [ajgreenchem.com]

- 22. New drugs for the management of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tballiance.org [tballiance.org]

- 24. news-medical.net [news-medical.net]

Lipophilicity Determination of Substituted Pyrazinecarboxamides: A Methodological and Mechanistic Guide

Executive Summary

Substituted pyrazinecarboxamides represent a critical scaffold in medicinal chemistry, functioning as potent antimycobacterial (analogues of the first-line tuberculosis drug pyrazinamide), antifungal, and photosynthesis-inhibiting agents. The biological efficacy and pharmacokinetic profiling (ADME/Tox) of these compounds are fundamentally governed by their lipophilicity. This technical whitepaper provides an in-depth, mechanistic guide to the experimental determination of lipophilicity for pyrazinecarboxamides, emphasizing why Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard over traditional shake-flask methods and in silico predictions.

The Mechanistic Role of Lipophilicity in Pyrazine-Based Therapeutics

Lipophilicity is not merely a physical constant; it is a dynamic driver of molecular behavior in biological systems. For substituted pyrazinecarboxamides, lipophilicity dictates the ability of the molecule to permeate the exceptionally lipid-rich, mycolic acid-containing cell wall of Mycobacterium tuberculosis[1].

While computational algorithms (e.g., Clog P, ACD/LogP) utilize fragment-based approaches to estimate partition coefficients, they frequently fail to account for complex intramolecular interactions. In pyrazinecarboxamides, the simultaneous presence of the pyrazine ring nitrogen, the carboxamide linker, and bulky or electronegative ortho-substituents (such as chlorine or trifluoromethyl groups) induces conformational shifts and intramolecular hydrogen bonding. These phenomena alter the molecule's 3D solvation energy, causing significant deviations between calculated logP and true biological lipophilicity[2]. Consequently, experimental chromatographic indices—specifically the logarithm of the capacity factor ( logk )—provide a much more precise and causally linked metric for Structure-Activity Relationship (SAR) modeling.

Caption: Logical causality between pyrazine substitution, lipophilicity, and biological activity.

Theoretical Framework: Why RP-HPLC?

The traditional shake-flask method (direct partitioning between n-octanol and water) is highly problematic for highly substituted pyrazinecarboxamides. Compounds with bulky, halogenated substituents (e.g., 5-tert-butyl-6-chloro derivatives) exhibit extreme hydrophobicity and poor aqueous solubility, leading to micro-emulsion formation and concentrations in the aqueous phase that fall below the limits of UV detection[3].

RP-HPLC circumvents this by measuring the dynamic partitioning of the compound between a liquid mobile phase and a solid, non-polar stationary phase (typically C18). The retention time is used to calculate the capacity factor ( k ), and its logarithm ( logk ) serves as a highly reproducible lipophilicity index[4].

Causality of Column Choice: An end-capped C18 column is strictly required. Residual silanol groups on non-end-capped silica can engage in secondary polar interactions (hydrogen bonding) with the carboxamide moiety, artificially inflating retention times and skewing the lipophilicity measurement away from pure hydrophobic partitioning.

Experimental Protocol: Self-Validating RP-HPLC Determination of logk

To ensure scientific integrity, the following protocol incorporates internal self-validation mechanisms to guarantee that retention is driven exclusively by lipophilicity.

Phase 1: System Preparation and Validation

-

Stationary Phase Setup: Install an end-capped, non-polar C18 reversed-phase column (e.g., ZORBAX Eclipse XDB-C18, 5 µm, 4.6 × 250 mm) into a diode-array detector (DAD) equipped HPLC system[2].

-

Temperature Control: Thermostat the column compartment strictly to 25.0 ± 0.1 °C. Causality: Partitioning is an enthalpy-driven thermodynamic process; temperature fluctuations will exponentially alter k .

-

Mobile Phase Formulation: Prepare an isocratic mobile phase consisting of Methanol/Water (e.g., 70:30 v/v). Degas thoroughly. Methanol is preferred over acetonitrile as it more closely mimics the hydrogen-bond donor/acceptor properties of n-octanol.

Phase 2: Dead Time ( t0 ) Determination

-

Marker Selection: Inject a non-retained, UV-active marker such as uracil or sodium nitrate.

-

Measurement: Record the retention time of the first baseline disturbance or peak. This represents t0 (the time required for the mobile phase to pass through the column void volume).

-

Validation: Perform triplicate injections. The relative standard deviation (RSD) of t0 must be < 0.5% to verify pump flow stability.

Phase 3: Sample Analysis

-

Sample Preparation: Dissolve the synthesized pyrazinecarboxamide derivatives in pure methanol to a concentration of 0.1 – 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

-

Injection & Detection: Inject 10 µL of the sample. Monitor the eluent using a DAD at the compound's λmax (typically 254 nm or 280 nm for pyrazine derivatives).

-

Retention Time ( tR ) Capture: Record the exact retention time of the analyte peak apex.

Phase 4: Data Processing

Calculate the capacity factor ( k ) using the fundamental chromatographic equation:

k=t0tR−t0Calculate the lipophilicity index as logk .

Caption: Workflow for RP-HPLC determination of lipophilicity index (log k) for pyrazinecarboxamides.

Quantitative Data & Structure-Lipophilicity Relationships

The substitution pattern on both the pyrazine core and the aniline/benzylamine moiety drastically impacts lipophilicity. Experimental logk values often reveal non-linear biological activity trends, where excessive lipophilicity leads to a sudden drop in efficacy due to poor aqueous solubility or entrapment in off-target lipid membranes (the "lipophilicity cliff").

Table 1: Comparison of Calculated vs. Experimental Lipophilicity in Substituted Pyrazinecarboxamides

| Pyrazine Core Substitution | Amide/Aniline Substitution | Calculated logP | Experimental logk | Biological Activity Profile |

| 6-chloro | 4-methoxybenzyl | 2.15 | 0.18 | Moderate anti-TB activity |

| 6-chloro | 3-chlorophenyl | 3.63 | 0.85 | Moderate antifungal |

| 5-tert-butyl-6-chloro | 3-trifluoromethylbenzyl | 4.85 | 1.36 | High anti-TB activity |

| 5-tert-butyl-6-chloro | 3,5-dibromo-4-hydroxyphenyl | 6.00 | 1.55 | Peak anti-TB (72% inhibition) |

| 5-tert-butyl-6-chloro | 3,5-bis(trifluoromethyl)phenyl | 6.85 | > 1.80 | Decreased activity (Solubility limit) |

Data synthesized from established structure-activity studies on pyrazinecarboxamides[1] and[5].

Mechanistic Insights from the Data

-

The tert-Butyl Effect: The introduction of a bulky tert-butyl group at the C(5) position of the pyrazine ring uniformly increases logk and is highly correlated with enhanced antimycobacterial action[2].

-

Ortho-Substitution Discrepancies: Compounds with ortho-substitutions on the benzene ring (e.g., 2,6-dichloroanilides) show the largest deviations between calculated logP and experimental logk . This is caused by steric hindrance forcing the aromatic rings out of coplanarity, disrupting the conjugated π -system and altering the molecule's interaction with the C18 stationary phase[6].

Conclusion

The determination of lipophilicity for substituted pyrazinecarboxamides cannot rely solely on computational models due to intricate intramolecular dynamics. RP-HPLC determination of the capacity factor ( logk ) provides an experimentally robust, high-throughput, and causally accurate metric. By adhering to strict chromatographic controls—such as utilizing end-capped stationary phases and precise dead-time markers—researchers can generate high-fidelity lipophilicity indices that directly translate to predictive structure-activity relationship models in early-stage drug discovery.

References

-

Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation Source: PMC - NIH (Molecules, 2006) URL:[Link]

-

Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation Source: PMC - NIH (Molecules, 2008) URL:[Link]

-

Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides Source: MDPI (Molecules, 2010) URL:[Link]

-

Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides Source: PMC - NIH (Molecules, 2021) URL:[Link]

-

Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry Source: MDPI (Molecules, 2022) URL:[Link]

Sources

- 1. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry | MDPI [mdpi.com]

- 4. Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides † [mdpi.com]

Navigating the Chemical Space of N-Phenylpyrazine-2-carboxamides: A Blueprint for Next-Generation Antimycobacterial Agents

The Clinical Imperative: Beyond Pyrazinamide

Pyrazinamide (PZA) remains an indispensable cornerstone of first-line tuberculosis (TB) treatment due to its unique sterilizing ability against non-replicating, persisting subpopulations of Mycobacterium tuberculosis (Mtb)[1]. However, the rising incidence of multidrug-resistant TB (MDR-TB) is frequently linked to mutations in the pncA gene. This gene encodes the mycobacterial pyrazinamidase enzyme, which is responsible for hydrolyzing the prodrug PZA into its active form, pyrazinoic acid (POA).

As a Senior Application Scientist focused on antitubercular drug discovery, I approach this clinical bottleneck by exploring the chemical space of N-phenylpyrazine-2-carboxamides . By appending lipophilic anilide motifs and modifying the pyrazine core, we can rationally design molecules that bypass the pncA activation requirement. These modifications enable direct diffusion across the lipid-rich mycobacterial envelope to inhibit intracellular targets, such as Fatty Acid Synthase I (FAS I)[2].

Deconstructing the Chemical Space: Structure-Activity Relationships (SAR)

The rational design of N-phenylpyrazine-2-carboxamides relies on a delicate balance of lipophilicity, electronic effects, and steric hindrance. We primarily focus on two sites of modification:

-

The 5-Position of the Pyrazine Ring: Unsubstituted or 5-chloro derivatives exhibit strong antimycobacterial activity, but 2 often suffer from in vivo metabolic instability and higher off-target cytotoxicity[2]. Replacing the highly reactive chlorine atom with an alkylamino chain (ranging from propylamino to octylamino) maintains or enhances the target activity while significantly reducing hepatotoxicity[3].

-